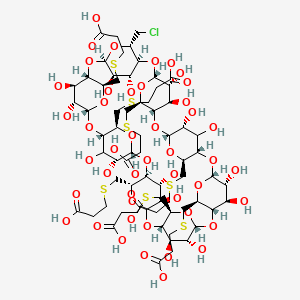
(4-Pyridin-3-yl-thiazol-2-yl)-o-tolyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine: is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and substituted with a 2-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methylphenylamine, 3-bromopyridine, and 2-aminothiazole.
Step 1: The 2-methylphenylamine is reacted with 3-bromopyridine in the presence of a palladium catalyst to form the intermediate compound.
Step 2: The intermediate is then subjected to a cyclization reaction with 2-aminothiazole under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new ligands for catalysis.
Biology:
- Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine:
- Explored for its potential as an anti-inflammatory and anticancer agent.
- Studied for its interactions with various biological targets, including enzymes and receptors.
Industry:
- Utilized in the development of new materials with specific electronic properties.
- Applied in the synthesis of dyes and pigments.
作用機序
The mechanism by which N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis. As an anticancer agent, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
類似化合物との比較
- N-(2-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
- N-(2-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
- N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-4-amine
Uniqueness:
- The specific positioning of the pyridine and thiazole rings in N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine provides unique electronic properties that can be exploited in various applications.
- The presence of the 2-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
特性
CAS番号 |
5833-82-9 |
|---|---|
分子式 |
C15H13N3S |
分子量 |
267.4 g/mol |
IUPAC名 |
N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13N3S/c1-11-5-2-3-7-13(11)17-15-18-14(10-19-15)12-6-4-8-16-9-12/h2-10H,1H3,(H,17,18) |
InChIキー |
FXHPQWBPQCARGY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC2=NC(=CS2)C3=CN=CC=C3 |
溶解性 |
11.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


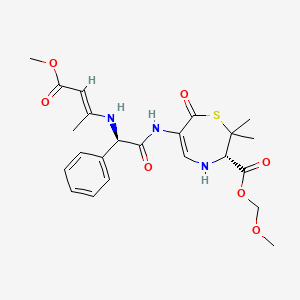
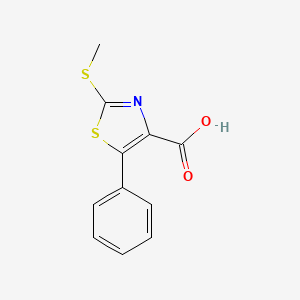
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione](/img/structure/B13843415.png)
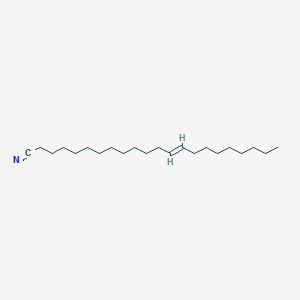
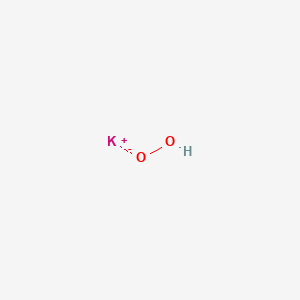
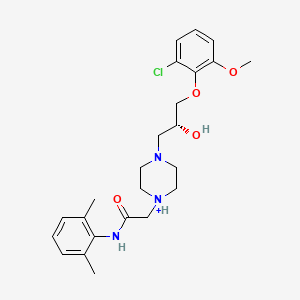
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
